molecular formula C10H11B B1376847 1-Bromo-4-cyclopropyl-2-methylbenzene CAS No. 1353854-72-4

1-Bromo-4-cyclopropyl-2-methylbenzene

Cat. No.: B1376847
CAS No.: 1353854-72-4
M. Wt: 211.1 g/mol
InChI Key: VAVLPOZFAHGLTF-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom, a cyclopropyl group, and a methyl group

Scientific Research Applications

1-Bromo-4-cyclopropyl-2-methylbenzene has several scientific research applications, including:

Safety and Hazards

The safety information for 1-Bromo-4-cyclopropyl-2-methylbenzene includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cyclopropyl-2-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically proceeds under mild conditions, with the bromine acting as the electrophile and the benzene ring as the nucleophile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-cyclopropyl-2-methylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: NaOH or KOH, elevated temperatures.

    Oxidation: KMnO₄ or CrO₃, acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-4-cyclopropyl-2-methylbenzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: Similar structure but lacks the cyclopropyl group.

    1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the methyl group.

    4-Cyclopropyl-2-methylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 1-Bromo-4-cyclopropyl-2-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, along with a bromine atom. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-cyclopropyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVLPOZFAHGLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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